(S)-(-)-(3-Methanesulfonylphenyl)-1-propylpiperidine, also known as (-)-OSU6162, is a phenylpiperidine derivative classified as a "dopamine stabilizer". [] These compounds exhibit the unique ability to modulate dopamine levels, effectively reversing both hypo- and hyperdopaminergic states. [] Despite its relatively low in vitro binding affinity for dopamine D2 receptors, (-)-OSU6162 demonstrates significant in vivo D2 receptor occupancy. [] This suggests a functional interaction with these receptors, leading to its pharmacological effects. [] Studies have revealed that (-)-OSU6162 possesses antipsychotic-like properties with a reduced risk of motor side effects compared to traditional antipsychotics like haloperidol. []
4-(3-Methanesulfonylphenyl)-1-propylpiperidine, or ACR16, belongs to the phenylpiperidine class of dopamine stabilizers. [] Similar to its structural analog (-)-OSU6162, ACR16 displays a unique ability to normalize dopamine levels in both hypo- and hyperdopaminergic conditions. [] Despite lacking strong in vitro binding affinity for dopamine D2 receptors, ACR16 exhibits significant in vivo D2 receptor occupancy. [] This indicates a functional interaction with these receptors, leading to its pharmacological effects. [] Studies have shown that ACR16 possesses antipsychotic-like effects with a lower propensity for motor side effects compared to typical antipsychotics like haloperidol. []
2-(R)-(1-(R)-3,5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine, identified as compound 17 in the study, is a potent and long-acting human neurokinin-1 (hNK-1) receptor antagonist. [] It exhibits high affinity for hNK-1 receptors and effectively blocks the actions of Substance P. [] This compound demonstrates promising anti-inflammatory, antiemetic, and analgesic properties in preclinical models. [] Its long duration of action distinguishes it from earlier morpholine antagonists, making it a potential clinical candidate for treating chronic conditions associated with Substance P activity. []
5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-piperidino)phenyl]-2(1H)-pyridones represent a group of compounds synthesized and investigated for their potential medicinal properties. [] While specific biological activities are not detailed in the provided abstract, the presence of morpholine, piperidine, and pyridone rings suggests potential interactions with a range of biological targets. These heterocyclic structures are commonly found in pharmaceuticals and are known to modulate various biological processes.
N-(4-(3-(Morpholin-2-oxo-5,6-dihydropyridin-1(2H)-yl]phenyl)benzenesulfonamide, designated as compound 7a in the research, belongs to a group of novel sulfonyloxopyridine conjugates. [] This particular compound exhibited noteworthy antibacterial activity, demonstrating efficacy comparable to established antibacterial agents. [] Its potent activity highlights its potential as a novel antimicrobial agent.
N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide, referred to as D2AAK4, acts as a multi-target ligand for aminergic G protein-coupled receptors (GPCRs). [] This compound exhibits an atypical antipsychotic profile while maintaining a low affinity for off-target interactions. [] D2AAK4 interacts with aminergic GPCRs by forming a crucial electrostatic interaction between its protonatable nitrogen atom and the conserved Asp 3.32 residue of the receptors. [] Pharmacological studies indicate that D2AAK4 reduces amphetamine-induced hyperactivity, suggesting potential antipsychotic effects, improves memory consolidation, and displays anxiogenic properties in animal models. []
[8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triaza-spiro[4.5]dec-3-yl]-acetic acid, abbreviated as DiPOA, is a unique, systemically active yet peripherally restricted mu opioid agonist. [, ] This means that despite being administered systemically, its actions are primarily confined to the peripheral nervous system, limiting its central side effects. [, ] DiPOA exhibits potent antihyperalgesic effects in inflammatory and postsurgical pain models without inducing sedation or motor impairment. [, ] Its ability to selectively target peripheral mu opioid receptors makes it a promising candidate for pain management with a reduced risk of central nervous system-related side effects.
Relevance:
3-Methyl-4-(N-phenylamido)piperidines
Compound Description:
This series of compounds, with various substitutions on the phenyl ring and the piperidine nitrogen, was investigated for analgesic properties. [] This research led to the discovery of potent analgesics with a short duration of action. Notably, cis-42, a specific compound within this series, demonstrated remarkable analgesic potency, exceeding that of morphine and fentanyl. [] This series highlights the potential of modifying the 3-methyl-4-(N-phenylamido)piperidine scaffold to achieve desirable analgesic profiles.
(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide, known as SSR149415, is a highly selective and orally active vasopressin V1b receptor antagonist. [] It displays potent affinity for both animal and human V1b receptors while exhibiting minimal interaction with other vasopressin receptors or a wide array of other receptors, enzymes, and ion channels. [] SSR149415 effectively inhibits arginine vasopressin (AVP)-induced corticotropin release in various preclinical models, indicating its potential as a therapeutic agent for stress and anxiety disorders. []
Initially recognized as a potent bacterial DNA gyrase inhibitor, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid (compound 1) also exhibits inhibitory activity against mammalian topoisomerase II (topo II). [] This enzyme plays a critical role in DNA replication and repair, making it a target for anticancer therapies. [] While compound 1 displays lower potency compared to the established topo II inhibitor VP-16, it shows a favorable profile with moderate in vitro cytotoxicity and in vivo activity against P388 leukemia cells. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.